An In-depth Technical Guide to Methyl 2-(trifluoromethyl)cinnamate
An In-depth Technical Guide to Methyl 2-(trifluoromethyl)cinnamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(trifluoromethyl)cinnamate is a fluorinated derivative of methyl cinnamate, a naturally occurring ester found in various plants.[1] The introduction of a trifluoromethyl (-CF3) group into organic molecules can significantly alter their physicochemical and biological properties.[2] The strong electron-withdrawing nature of the -CF3 group can enhance metabolic stability, lipophilicity, and binding affinity to biological targets, making trifluoromethylated compounds highly valuable in medicinal chemistry and materials science.[2][3] This guide provides a comprehensive overview of the synthesis, molecular structure, spectroscopic characterization, and potential applications of Methyl 2-(trifluoromethyl)cinnamate, offering insights for its utilization in research and development.
Synthesis and Molecular Structure
The synthesis of Methyl 2-(trifluoromethyl)cinnamate can be approached through several established methods for forming α,β-unsaturated esters. The selection of a particular synthetic route depends on the availability of starting materials, desired scale, and stereochemical outcome.
Proposed Synthetic Pathways
Two primary retrosynthetic disconnections for Methyl 2-(trifluoromethyl)cinnamate lead to common and reliable synthetic strategies:
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Perkin-type Condensation followed by Esterification: This approach involves the condensation of 2-(trifluoromethyl)benzaldehyde with an acetic anhydride equivalent, followed by esterification of the resulting cinnamic acid. The Perkin reaction, a classic method for cinnamic acid synthesis, involves the reaction of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[4][5][6]
-
Knoevenagel Condensation: This method involves the reaction of 2-(trifluoromethyl)benzaldehyde with a compound containing an active methylene group, such as methyl acetate, in the presence of a base.[7][8][9] This condensation directly yields the α,β-unsaturated ester.
A plausible synthetic workflow based on the Knoevenagel condensation is outlined below:
Caption: Proposed Knoevenagel condensation workflow for the synthesis of Methyl 2-(trifluoromethyl)cinnamate.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a proposed method based on established Knoevenagel condensation procedures.[7][8][9] Researchers should optimize conditions for their specific setup.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF).
-
Ylide Formation: Cool the suspension to 0 °C and add methyl acetate (1.1 eq.) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Condensation: Cool the reaction mixture back to 0 °C and add a solution of 2-(trifluoromethyl)benzaldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford Methyl 2-(trifluoromethyl)cinnamate.
Spectroscopic Characterization
The structural elucidation of Methyl 2-(trifluoromethyl)cinnamate relies on a combination of spectroscopic techniques. Below are the expected and reported spectral data for this compound and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinylic protons, and the methyl ester protons. The protons on the double bond will appear as doublets with a coupling constant indicative of a trans configuration (typically >15 Hz). The aromatic protons will exhibit complex splitting patterns due to coupling with each other and potentially with the trifluoromethyl group.
-
Reported Data for a related isomer: 1H NMR (400 MHz, CDCl3) δ 7.78-7.72 (m, 2H), 7.60-7.58 (m, 2H), 3.93 (s, 3H).[10]
13C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the carbons of the double bond, the aromatic carbons, and the methyl carbon of the ester. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
-
Reported Data for a related isomer: 13C NMR (125.8 MHz, CDCl3): δ 167.3, 131.8, 131.2, 130.2, 128.8 (q, J = 32.0 Hz), 126.7 (q, J = 5.0 Hz), 123.5 (q, J = 271.0 Hz), 52.8.[10]
19F NMR: The fluorine NMR spectrum will show a singlet for the -CF3 group.
-
Reported Data for a related isomer: 19F NMR (376 MHz, CDCl3): δ -59.79 (s, 3F).[10]
Mass Spectrometry (MS)
The mass spectrum of Methyl 2-(trifluoromethyl)cinnamate is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be influenced by the stable C-F bonds and the electron-withdrawing nature of the -CF3 group.[11] A common fragmentation pathway for trifluoromethylated compounds is the loss of the trifluoromethyl radical (•CF3), resulting in a peak at [M-69]+.[11]
Expected Fragmentation Pathways:
Caption: Predicted major fragmentation pathways for Methyl 2-(trifluoromethyl)cinnamate in mass spectrometry.
Infrared (IR) Spectroscopy
The IR spectrum of Methyl 2-(trifluoromethyl)cinnamate will display characteristic absorption bands for the functional groups present in the molecule.
-
C=O Stretch (Ester): A strong absorption band is expected in the region of 1710-1730 cm-1.
-
C=C Stretch (Alkene): An absorption band around 1630-1640 cm-1 is anticipated.
-
C-F Stretch: Strong, characteristic absorption bands for the C-F bonds of the trifluoromethyl group are expected in the region of 1100-1300 cm-1.
-
Aromatic C-H and C=C Stretches: These will appear in their characteristic regions.
Chemical Reactivity and Potential Applications
The presence of the trifluoromethyl group significantly influences the reactivity of the cinnamate scaffold. The electron-withdrawing nature of the -CF3 group makes the double bond more electron-deficient and thus more susceptible to nucleophilic attack.
Potential Reactions
-
Michael Addition: The electron-deficient double bond is a good Michael acceptor, readily reacting with nucleophiles.
-
Cycloaddition Reactions: The alkene can participate in various cycloaddition reactions.
-
Reduction: The double bond can be reduced to the corresponding saturated ester.
-
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(trifluoromethyl)cinnamic acid.
Potential Applications in Drug Development and Materials Science
Cinnamic acid and its derivatives have a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[12][13] The incorporation of a trifluoromethyl group can enhance these activities.[2][3]
-
Antimicrobial and Antifungal Agents: Cinnamate derivatives have shown promising antimicrobial and antifungal activity.[12] The trifluoromethyl group may enhance this potency.
-
Anticancer Agents: Cinnamic acid derivatives have been investigated for their antiproliferative and antimetastatic activities on cancer cells.[12][14] The unique properties of the -CF3 group could lead to the development of more potent and selective anticancer drugs.
-
Enzyme Inhibitors: The trifluoromethyl group can act as a bioisostere for other functional groups and can influence the binding of a molecule to an enzyme's active site.
-
Organic Materials: The unique electronic properties imparted by the trifluoromethyl group make these compounds interesting candidates for the development of novel organic materials with applications in electronics and optics.
Safety and Handling
As with any chemical, Methyl 2-(trifluoromethyl)cinnamate should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Methyl 2-(trifluoromethyl)cinnamate is a synthetically accessible molecule with significant potential in drug discovery and materials science. Its unique molecular structure, characterized by the presence of a trifluoromethyl group on the aromatic ring, imparts distinct chemical and physical properties. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, serving as a valuable resource for researchers and scientists working in these fields. Further investigation into the biological activities and material properties of this compound is warranted to fully explore its potential.
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